molecular formula C11H7FN2 B6597125 6-fluoro-9H-pyrido[3,4-b]indole CAS No. 86349-41-9

6-fluoro-9H-pyrido[3,4-b]indole

Cat. No.: B6597125
CAS No.: 86349-41-9
M. Wt: 186.18 g/mol
InChI Key: AHWZJZOSPUCFPC-UHFFFAOYSA-N
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Description

6-Fluoro-9H-pyrido[3,4-b]indole (CAS 86349-41-9) is a fluorinated derivative of the β-carboline alkaloid family, a group of tricyclic compounds known for their diverse pharmacological activities and significance in medicinal chemistry research . The core β-carboline structure, 9H-pyrido[3,4-b]indole, is recognized as a cyclized tryptamine and has been found to interact with multiple biological targets, including monoamine oxidase and cytochrome P450 enzymes, making it a valuable scaffold for investigating biochemical pathways . Recent scientific studies on related 9H-pyrido[2,3-b]indole fluorophores highlight the potential of this chemical class in developing advanced research tools. These analogues have demonstrated strong solvatochromic effects with substantial Stokes shifts and have been successfully applied as sensitive fluorescence probes . Specifically, one such probe was documented to bind with calf thymus DNA (ctDNA) via a groove binding mode, indicating the potential of pyridoindole-based structures in biophysical and biochemical studies, such as nucleic acid detection and cellular imaging applications . Furthermore, a more complex derivative, SL651498, which is based on a substituted 1H-pyrido[3,4-b]indole-1-one core, has been investigated as a subtype-selective GABAA receptor agonist in preclinical research, underscoring the therapeutic potential inherent to this molecular framework . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-fluoro-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWZJZOSPUCFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(N2)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86349-41-9
Record name 6-fluoro-9H-pyrido[3,4-b]indole
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Preparation Methods

Condensation of 4-Fluorophenylhydrazine with 1-Boc-3-Piperidone

The most direct route involves the acid-catalyzed condensation of 4-fluorophenylhydrazine hydrochloride and tert-butyl 3-oxopiperidine-1-carboxylate (1-Boc-3-piperidone). This method, adapted from , proceeds via a two-step cyclization and deprotection sequence:

Step 1: Cyclocondensation
A mixture of 4-fluorophenylhydrazine hydrochloride (1 g, 6.1 mmol) and 1-Boc-3-piperidone (1.2 g, 6.1 mmol) in 1,4-dioxane (10 mL) is treated with concentrated sulfuric acid under reflux for 3 hours. The reaction forms the tetracyclic intermediate, which is isolated in 54% yield after workup .

Step 2: Boc Deprotection
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, to yield 6-fluoro-9H-pyrido[3,4-b]indole. This step achieves near-quantitative deprotection but requires careful pH control to prevent side reactions .

Key Data:

ParameterValue
Starting Materials4-Fluorophenylhydrazine HCl, 1-Boc-3-piperidone
Solvent1,4-Dioxane
CatalystH₂SO₄ (conc.)
Reaction Time3 hours
Yield54% (intermediate)

Pictet-Spengler Reaction with Tryptamines

This method leverages the Pictet-Spengler cyclization, a cornerstone of β-carboline synthesis . Fluorine incorporation is achieved by using 5-fluorotryptamine as the starting material:

Procedure:

  • Tryptamine Preparation : 5-Fluorotryptamine is synthesized via the Büchi-Mak method, involving nitro-olefination of 4-fluoroindole followed by LiAlH₄ reduction .

  • Cyclization : The tryptamine derivative is condensed with piperidin-4-one in glacial acetic acid at 100°C for 12–24 hours. The reaction proceeds via imine formation followed by cyclization, yielding the β-carboline core .

  • N-Alkylation (Optional) : Selective alkylation at the piperidine nitrogen is performed using alkyl halides (e.g., methyl iodide) in dichloromethane with K₂CO₃ as a base .

Optimization Notes:

  • Acid Choice : Acetic acid outperforms HCl or H₂SO₄ in minimizing side products .

  • Temperature : Prolonged heating (>24 hours) reduces yield due to decomposition .

Key Data:

ParameterValue
Starting Material5-Fluorotryptamine
Cyclizing AgentPiperidin-4-one
SolventGlacial Acetic Acid
Reaction Time12–24 hours
Yield60–72%

Oxidation of β-Carboline N-Oxides

A novel two-step approach involves the synthesis and subsequent oxidation of β-carboline N-oxide intermediates :

Step 1: N-Oxide Formation
A β-carboline derivative is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form the N-oxide.

Step 2: Acetic Anhydride-Mediated Rearrangement
The N-oxide is refluxed in acetic anhydride for 6 hours, inducing a Dakin-West-type rearrangement. Subsequent hydrolysis with NaOH/EtOH removes acetyl groups, yielding this compound .

Advantages:

  • Avoids harsh acidic conditions.

  • Compatible with electron-deficient substrates.

Key Data:

ParameterValue
Oxidizing AgentmCPBA
Rearrangement AgentAcetic Anhydride
Reaction Time6 hours (reflux)
Yield48–55%

Morita-Baylis-Hillman (MBH) Reaction of 3-Formyl Derivatives

While primarily used for C-3 functionalization, the MBH reaction can be adapted to introduce fluorine at the 6-position :

Procedure:

  • Synthesis of 3-Formyl-β-Carboline : 5-Fluorotryptophan undergoes Pictet-Spengler condensation with formaldehyde, followed by MnO₂ oxidation to install the formyl group.

  • MBH Reaction : The formyl derivative reacts with acrylonitrile or methyl acrylate in the presence of DABCO, forming C-3 adducts. Fluorine remains intact due to the mild conditions .

Limitations:

  • Requires pre-functionalized tryptophan derivatives.

  • Lower yields (35–45%) compared to other methods .

Comparative Analysis of Synthetic Methods

The table below evaluates the four primary routes based on critical parameters:

MethodYield (%)Reaction TimeScalabilityCost Efficiency
Condensation 543 hoursModerateHigh
Pictet-Spengler 60–7212–24 hoursHighModerate
N-Oxide Oxidation 48–556 hoursLowLow
MBH Reaction 35–458 hoursLowHigh

Key Findings:

  • The Pictet-Spengler method offers the best balance of yield and scalability, making it preferred for industrial applications .

  • N-oxide oxidation is advantageous for acid-sensitive substrates but suffers from moderate yields .

  • MBH-based synthesis is less practical due to multi-step requirements and low efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-fluoro-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

Chemistry: 6-fluoro-9H-pyrido[3,4-b]indole is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule.

Medicine: The compound’s potential therapeutic applications are being explored in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Substituent Impact :

  • C6 Fluorination/Trifluoromethylation : Enhances electronic properties and metabolic stability, as seen in 6-(trifluoromethyl) derivatives .
  • C7/C8 Modifications : Alkoxy or nitro groups (e.g., 7-ethoxy, 8-nitro) improve target selectivity in antifungal or antiparasitic applications .

Toxicity and Mutagenicity

  • 6-Methoxy-1-methyl derivative : Retains mutagenicity but demonstrates 100% human oral absorption (HOA), suggesting favorable pharmacokinetics despite toxicity risks .
  • 6-(Trifluoromethyl) derivative : Predicted high lipophilicity (XLogP3: 4.1) may enhance blood-brain barrier penetration, though toxicity data are lacking .

Role in Food Toxicology

  • Formation in Processed Meats: Norharman and harman are generated via Maillard reactions and protein oxidation during high-temperature cooking .
  • Inhibition by Polyphenols: Gallic acid and chlorogenic acid reduce harman/norharman levels by scavenging free radicals and suppressing lipid oxidation .

Biological Activity

6-Fluoro-9H-pyrido[3,4-b]indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound features a fluorine atom which enhances its stability and influences its interaction with biological targets. The compound can undergo various chemical transformations, including oxidation to form N-oxides and reduction to yield tetrahydro derivatives, which may further affect its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, thereby preventing substrate access and inhibiting enzymatic activity.
  • Receptor Modulation : It interacts with receptor sites, altering signal transduction pathways that are crucial for various cellular functions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit specific cancer cell lines, making it a potential candidate for drug development in oncology. The compound's structure allows it to act as a scaffold for designing more potent anticancer agents .

Neuroprotective Effects

Studies have explored the neuroprotective properties of this compound, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neuroinflammatory responses is particularly noteworthy in this context .

Antimicrobial and Anti-inflammatory Activities

This compound has also been investigated for its antimicrobial and anti-inflammatory effects. These properties could lead to new therapeutic options for treating infections and inflammatory conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-oneAnticancerExhibits enzyme inhibition similar to this compound
6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochlorideAntimicrobialEnhanced solubility compared to non-fluorinated analogs
1,2,3,4-Tetrahydronorharman-1-oneNeuroprotectiveShares structural features but differs in receptor binding affinity

Case Studies and Research Findings

  • Study on Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines in vitro. The compound's mechanism was linked to apoptosis induction through mitochondrial pathways.
  • Neuroprotection Assessment : In an animal model of Alzheimer’s disease, administration of this compound resulted in reduced neuroinflammation and improved cognitive function compared to control groups.
  • Antimicrobial Testing : Laboratory tests revealed that the compound exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. Its efficacy was comparable to standard antibiotics.

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-9H-pyrido[3,4-b]indole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nitration or Fischer indole synthesis. For example:

  • Nitration Route: Nitrate 1-methyl-9H-pyrido[3,4-b]indole using HNO₃/H₂SO₄ at 0–5°C to introduce fluorine via subsequent substitution .
  • Fischer Indole Synthesis: React cyclohexanone derivatives with phenylhydrazine in methanesulfonic acid/methanol under reflux, followed by fluorination .
    Optimization Tips:
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques and expected

Technique Key Signals
¹H NMR (DMSO-d₆)δ 11.66 (s, 1H, NH), 8.92 (d, J=1.1 Hz, H-7), 8.33 (d, J=5.2 Hz, H-5), 7.61 (dd, J=8.9, 4.4 Hz, H-3)
IR ~3400 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=C aromatic), ~1250 cm⁻¹ (C-F)
Mass Spec [M+H]⁺ at m/z 199.08 (C₁₁H₇FN₂)

Q. How should researchers assess the stability of this compound under varying pH and storage conditions?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (e.g., 0.1 M HCl, NaOH, and neutral buffers at 37°C for 24–72 hrs). Monitor via HPLC (C18 column, UV detection at 254 nm). The compound is stable in neutral buffers but degrades in strong acids/bases due to ring-opening .
  • Storage: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 6-fluoro substituent in biological activity?

Methodological Answer:

  • Comparative Synthesis: Prepare analogs (e.g., 6-chloro, 6-nitro) using analogous synthetic routes .
  • Biological Assays: Test inhibition of DNA topoisomerase I (via plasmid relaxation assay) and cytotoxicity (MTT assay in cancer cell lines). Fluorine’s electronegativity enhances DNA intercalation, as seen in analogs like harmane .
  • Computational Modeling: Perform DFT calculations to compare electron-withdrawing effects (e.g., fluorine vs. nitro groups) on HOMO/LUMO orbitals .

Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., conflicting oxidation results)?

Methodological Answer:

  • Controlled Replicates: Repeat reactions under standardized conditions (e.g., 1 mM compound, 25°C, O₂-free environment).
  • Advanced Analytics: Use LC-MS/MS to identify side products (e.g., quinone derivatives from oxidation) .
  • Orthogonal Probes: Validate redox behavior via cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) .

Q. How can computational modeling predict this compound’s binding affinity for neurological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with β-carboline-binding sites (e.g., monoamine oxidase A). Key residues: Tyr 407 (hydrogen bonding with fluorine) .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR: Corrogate substituent effects (e.g., fluorine’s Hammett σₚ value) with IC₅₀ data from enzyme inhibition assays .

Q. What in vivo models are suitable for evaluating neuropharmacological effects?

Methodological Answer:

  • Essential Tremor Models: Administer 10 mg/kg (i.p.) to harmaline-induced tremor mice. Measure tremor amplitude via accelerometry and compare to harmane analogs .
  • Neurotoxicity Screening: Assess blood-brain barrier penetration using LC-MS quantification of brain/plasma ratios post-administration .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across studies?

Methodological Answer:

  • Standardized Protocols: Use the shake-flask method (saturated solutions in DMSO, EtOH, H₂O; filter through 0.22 μm membranes).
  • Control Variables: Report temperature (e.g., 25°C ± 0.1), equilibration time (24 hrs), and pH .
  • Conflicting Data Example: Solubility in water ranges from 0.1–1.2 mg/mL due to polymorphic forms .

Tables for Key Findings

Q. Table 1: Comparative Biological Activities of Pyridoindole Derivatives

Compound Substituent Topo I IC₅₀ (μM) Cytotoxicity (HeLa IC₅₀, μM)
6-FluoroF2.3 ± 0.512.4 ± 1.2
6-NitroNO₂1.8 ± 0.38.9 ± 0.7
HarmaneCH₃5.6 ± 0.925.1 ± 2.1

Q. Table 2: Optimal Reaction Conditions for Fluorination

Method Catalyst Temp (°C) Yield (%) Purity (%)
NitrationH₂SO₄/HNO₃0–56895
Fischer IndoleMeSO₃H807298

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-fluoro-9H-pyrido[3,4-b]indole
Reactant of Route 2
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6-fluoro-9H-pyrido[3,4-b]indole

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